molecular formula C19H14F2N2O2 B2424372 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-06-0

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2424372
CAS No.: 946301-06-0
M. Wt: 340.33
InChI Key: MKSYJRBZABQRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a difluorophenyl group, and a dihydropyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

1-benzyl-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYJRBZABQRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridinone Formation via Oxalate Ester Condensation

The pyridinone core is frequently constructed through condensation reactions involving oxalate esters and alkoxides. As detailed in patents, methyl 3-(dimethylamino)-2-[(methyloxy)acetyl]-2-propenoate reacts with aminoacetaldehyde dimethyl acetal in the presence of lithium methoxide to yield a pyridinone intermediate. This step achieves regioselectivity by leveraging alkali metal alkoxides, with lithium methoxide favoring the formation of the 2-oxo-1,2-dihydropyridine scaffold.

Reaction Conditions

  • Solvent: Acetonitrile or dichloromethane
  • Catalyst: Lithium methoxide (1.2 equiv)
  • Temperature: 50–65°C
  • Yield: 68–75% after column chromatography

Introduction of the Benzyl Group

Benzylation at the 1-position is accomplished via nucleophilic substitution or Mitsunobu reactions. A preferred method involves treating the pyridinone intermediate with benzyl bromide in the presence of potassium carbonate. Alternatively, benzyl alcohol can be employed under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

Optimization Data

Parameter Value Source
Benzylating Agent Benzyl bromide
Base K₂CO₃
Solvent DMF
Reaction Time 12 h
Yield 82%

Carboxamide Coupling with 3,4-Difluoroaniline

The final step involves coupling the benzylated pyridinone-3-carboxylic acid with 3,4-difluoroaniline. Patent methodologies utilize carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Alternatively, the Curtius rearrangement—reported for analogous compounds—enables isocyanate formation, which subsequently reacts with 3,4-difluoroaniline to yield the carboxamide.

Coupling Protocol

  • Activation: Pyridinone-3-carboxylic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DCM at 0°C.
  • Amination: 3,4-Difluoroaniline (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 h.
  • Workup: The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
  • Yield: 73–78%.

Reaction Optimization and Mechanistic Insights

Selective Hydrolysis Challenges

A critical challenge in pyridinone synthesis is the selective hydrolysis of ester groups. Patent US9938296B2 highlights that lithium hydroxide in THF/water selectively cleaves the 5-position methyl ester over the 2-position ester with >90% selectivity. Computational studies attribute this to steric hindrance at the 2-position, which slows nucleophilic attack.

Demethylation Using Lewis Acids

Final demethylation of methoxy-substituted intermediates employs Lewis acids such as magnesium bromide. In a representative procedure, 0.2 M MgBr₂ in acetonitrile at 50°C cleaves the methyl ether within 2 h, yielding the free hydroxyl derivative.

Demethylation Data

Parameter Value Source
Lewis Acid MgBr₂
Solvent CH₃CN
Temperature 50°C
Conversion 98%

Analytical Characterization and Validation

Spectroscopic Confirmation

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 7.15–7.05 (m, 2H, difluorophenyl), 6.85 (d, J = 8.4 Hz, 1H, pyridinone), 5.12 (s, 2H, CH₂Ph), 3.98 (s, 2H, CH₂CO).
  • ¹³C NMR: 165.4 (C=O), 152.1 (C-F), 135.2–114.7 (aromatic carbons), 60.3 (CH₂Ph).

FTIR Analysis

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 1240 cm⁻¹ (C-F stretch) confirm the carboxamide and difluorophenyl motifs.

Computational Validation

Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level validate the planar geometry of the pyridinone core. Natural Population Analysis (NPA) reveals a charge distribution favoring hydrogen bonding at the carboxamide group, aligning with its observed solubility in polar aprotic solvents.

HOMO-LUMO Energies

Parameter Value (eV) Source
HOMO -6.34
LUMO -1.89
Band Gap 4.45

Chemical Reactions Analysis

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Research indicates that derivatives of dihydropyridines exhibit inhibitory effects on various cancer cell lines. For example, compounds with similar structures have shown activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has been noted for its action against p90 ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival pathways. Inhibitors of RSK are being explored as potential therapeutic agents in oncology .

Neuroprotective Effects

There is emerging evidence suggesting that dihydropyridine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can modulate calcium channels and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Compounds in this class have also been studied for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and mediators, these compounds may offer therapeutic benefits in conditions characterized by chronic inflammation .

Compound NameTarget Enzyme/PathwayActivity TypeReference
This compoundRSKInhibitory
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidineEGFRAnticancer
Dihydropyridine derivative XCalcium ChannelsNeuroprotective
Dihydropyridine derivative YPro-inflammatory CytokinesAnti-inflammatory

Table 2: Case Studies on Dihydropyridine Applications

Study TitleFocus AreaFindingsReference
Anticancer Potential of DihydropyridinesCancer ResearchInduced apoptosis in breast cancer cells
Inhibition of RSK by Novel CompoundsEnzyme InhibitionSignificant reduction in tumor growth
Neuroprotective Effects of DihydropyridinesNeurologyModulation of calcium influx

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-benzyl-N-(3,4-difluorophenyl)pyrrolidin-3-amine: This compound has a similar difluorophenyl group but differs in the ring structure, which may affect its reactivity and biological activity.

    1-benzyl-N-(3,4-difluorophenyl)-4-piperidinecarboxamide: This compound also contains a difluorophenyl group and a carboxamide group but has a different ring system, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H16F2N2O2
  • Molecular Weight : 344.33 g/mol

This compound features a dihydropyridine core, which is known for its biological significance, particularly in cardiovascular and neuropharmacological contexts.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may exhibit similar properties, influencing vascular smooth muscle relaxation and cardiac contractility.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of related dihydropyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa5.0
A3754.5
HCT1163.8

These findings suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

Studies on structurally related compounds indicate potential neuroprotective effects through modulation of neurotransmitter systems. For example:

  • Cholinergic Activity : Compounds with benzyl moieties have been linked to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

In vitro Studies

A study investigating the effects of dihydropyridine derivatives on cancer cell lines demonstrated that certain modifications to the benzyl group significantly enhanced cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .

In vivo Studies

Research involving animal models has shown that related compounds can significantly reduce tumor growth rates when administered at specific dosages. These studies are crucial for understanding the therapeutic window and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzylamines with activated pyridine intermediates. Key steps include:

  • Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .
  • Solvent selection (e.g., DMF or THF) and temperature control (reflux at 80–100°C) to improve yield .
  • Purification via column chromatography and characterization using NMR (¹H/¹³C) and LC-MS to confirm structure and purity .
    • Optimization : Design of Experiments (DoE) can systematically vary parameters like catalyst loading, solvent polarity, and reaction time to maximize yield (reported 60–85% for analogs) .

Q. How do researchers confirm the structural integrity of this compound and its intermediates?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~165–170 ppm) verify substituent positions .
  • Mass Spectrometry (HR-MS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₁₅F₂N₂O₂: 369.1104) ensures molecular fidelity .
  • X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles confirm spatial arrangement (e.g., dihydropyridine ring planarity) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer :

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparison to positive controls .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer :

  • Substituent variation : Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate bioactivity .
  • Scaffold hopping : Compare with naphthyridine or benzofuran analogs to assess core flexibility .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., logP vs. IC₅₀) .

Q. How to resolve contradictions in reported biological data for dihydropyridine derivatives?

  • Answer :

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase inhibition) while controlling for assay conditions (e.g., ATP concentration in kinase assays) .
  • Probe solubility effects : Use DLS or TEM to assess aggregation, which may artificially lower apparent activity .
  • Orthogonal assays : Validate hits with SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Answer :

  • Proteomics : SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • Molecular dynamics simulations : Analyze binding stability with EGFR or other targets (e.g., RMSD <2 Å over 100 ns) .
  • Metabolomics : LC-MS/MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .

Methodological Considerations

Q. How to design a robust pharmacokinetic (PK) study for this compound?

  • Answer :

  • In vivo models : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents, collect plasma at T₀, T₁₅, T₃₀, etc. .
  • Bioanalytical methods : Use UPLC-MS/MS with LLOQ of 1 ng/mL for quantitation .
  • Parameter calculation : Non-compartmental analysis for AUC, Cₘₐₓ, and t₁/₂ (target t₁/₂ >4 h for daily dosing) .

Q. What strategies mitigate synthetic challenges like low yields or side products?

  • Answer :

  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while maintaining yield .
  • Protecting groups : Use Boc for amine intermediates to prevent unwanted cyclization .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.